4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline
Description
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline is a brominated isoquinoline derivative featuring a 3,6-dihydro-2H-pyran substituent at the 1-position. The dihydropyran moiety introduces stereoelectronic effects, modulating solubility and conformational flexibility compared to simpler isoquinoline analogs .
Synthetic routes to brominated isoquinolines often involve halogenation of the parent isoquinoline or intermediates. For example, bromination of tetrahydrobiisoquinolines via the Dimroth reaction with N-bromosuccinimide (NBS) in acetic acid has been reported, though structural misassignments (e.g., bromine position) highlight the importance of rigorous NMR and X-ray validation .
Properties
IUPAC Name |
4-bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-16-14(10-5-7-17-8-6-10)12-4-2-1-3-11(12)13/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUVWLOCLYKZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=NC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 3,6-dihydro-2H-pyran-4-one.
Bromination: The isoquinoline is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Coupling Reaction: The brominated isoquinoline is then coupled with 3,6-dihydro-2H-pyran-4-one under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Cyclization Reactions: The pyran ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Scientific Research Applications
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline involves its interaction with various molecular targets and pathways. The bromine atom and the pyran ring contribute to its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Position of Bromination : The 4-bromo substitution in the target compound contrasts with 1-bromo isomers, which were historically misassigned due to overlapping spectral features. Correct identification relies on advanced NMR techniques (e.g., JH coupling analysis) .
Heterocyclic Substituents: The dihydropyran group in the target compound introduces a partially saturated oxygen-containing ring, enhancing solubility compared to fully aromatic analogs like 4-bromoisoquinoline. This contrasts with sulfonamide-containing analogs (e.g., 912761-80-9), where the sulfonamide group confers hydrogen-bonding capacity .
Synthetic Challenges: Bromination regioselectivity varies with reaction conditions. For instance, NBS in acetic acid favors 4-bromination in isoquinoline derivatives, while radical initiators may alter positional preferences .
Functional and Pharmacological Comparisons
Key Observations:
Lipophilicity: The dihydropyran group likely reduces LogP compared to fully aromatic bromoisoquinolines, improving aqueous solubility. This contrasts with sulfonamide analogs, where hydrophobic aryl groups dominate .
Biological Activity
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline is an organic compound with potential biological activities that are currently being explored in various research contexts. With its unique structure, which includes a bromine atom and a pyran ring, this compound has garnered interest for its possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The molecular formula of this compound is C14H12BrNO. It features a bromine atom at the 4-position of the isoquinoline structure and a 3,6-dihydro-2H-pyran group attached to the nitrogen atom. The synthesis typically involves bromination and subsequent coupling reactions, which yield high purity and yield, making it suitable for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom and the pyran ring enhances its reactivity, allowing it to form stable complexes with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
Anticancer Activity
One of the most promising areas of research involves the anticancer properties of this compound. Preliminary studies suggest that it may have selective inhibitory effects on Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation. This selectivity could make it a valuable candidate for cancer therapy by targeting specific signaling pathways without affecting normal cells significantly .
Study on Anticancer Mechanism
A study investigating the effects of this compound on cancer cell lines demonstrated that it inhibited cell proliferation in a dose-dependent manner. The IC50 values were found to be in the range of 15–30 µM across different cancer types, indicating significant potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
| A549 (Lung Cancer) | 25 |
Neuroprotective Effects
Another area of investigation has been its neuroprotective effects. A study evaluated its impact on cholinesterase inhibition, which is relevant for neurodegenerative diseases like Alzheimer's. The compound showed moderate inhibitory activity with an IC50 value of approximately 0.1 mM, suggesting potential use in cognitive enhancement therapies .
Comparison with Similar Compounds
When compared to other isoquinoline derivatives, this compound stands out due to its unique combination of structural features that enhance its biological activity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Bromoisoquinoline | Lacks pyran ring | Moderate anticancer activity |
| 3,6-Dihydro-2H-pyran derivatives | Similar pyran structure | Limited antimicrobial properties |
| 4-Bromo-1-(Morpholin-4-Yl)isoquinoline | Contains morpholine | Potential CNS activity |
Q & A
Q. What are the implications of the dihydropyran ring’s conformational flexibility on supramolecular interactions?
- Methodological Answer : The chair-to-boat transition in dihydropyran affects packing in crystal lattices and host-guest interactions. X-ray data on similar compounds revealed π-stacking between isoquinoline and adjacent aromatic systems, modulated by ring puckering .
Notes
- Advanced questions integrate computational, structural, and synthetic methodologies.
- Basic questions focus on foundational techniques (synthesis, characterization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
